
N,N-Diethylheptadecan-1-amine
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Overview
Description
N,N-Diethylheptadecan-1-amine is a useful research compound. Its molecular formula is C21H45N and its molecular weight is 311.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
N,N-Diethylheptadecan-1-amine serves as a versatile building block in organic chemistry. Its applications include:
- Amide Coupling Reactions : The compound can act as a coupling agent in the formation of amides from carboxylic acids and amines. Its steric hindrance allows for selective reactions while minimizing side products, making it a preferred choice in synthetic pathways where precision is crucial.
- Alkylation Reactions : this compound is used in alkylation processes to transform secondary amines into tertiary amines. This transformation is significant in producing complex organic molecules used in pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The pharmacological potential of this compound has been explored in various studies:
- Neuroprotective Properties : Research has indicated that derivatives of long-chain amines, including this compound, exhibit neuroprotective effects against diseases such as Alzheimer's. These compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegeneration, thereby enhancing cognitive functions .
- Drug Delivery Systems : The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate drugs for targeted delivery. This property is particularly useful in formulating medications that require controlled release profiles.
Material Science
In material science, this compound finds applications due to its surfactant properties:
- Emulsifiers : The compound acts as an effective emulsifier in cosmetic and personal care formulations, stabilizing oil-in-water emulsions. Its hydrophobic tail provides stability to emulsions, which is critical for product performance.
- Corrosion Inhibitors : Due to its ability to adsorb onto metal surfaces, this compound is employed as a corrosion inhibitor in various industrial applications. It forms protective films on metal surfaces, preventing oxidation and degradation.
Case Study 1: Neuroprotective Effects
A study investigated the effects of long-chain amines on acetylcholinesterase activity. The results indicated that this compound derivatives significantly inhibited this enzyme, suggesting potential therapeutic applications in treating Alzheimer's disease .
Case Study 2: Emulsification Efficiency
In a comparative study of various surfactants used in cosmetic formulations, this compound demonstrated superior emulsifying properties compared to traditional surfactants. This led to enhanced stability and texture in formulations containing oils and active ingredients .
Properties
CAS No. |
66326-18-9 |
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Molecular Formula |
C21H45N |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
N,N-diethylheptadecan-1-amine |
InChI |
InChI=1S/C21H45N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(5-2)6-3/h4-21H2,1-3H3 |
InChI Key |
PKCBOINYQMFSKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCN(CC)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.